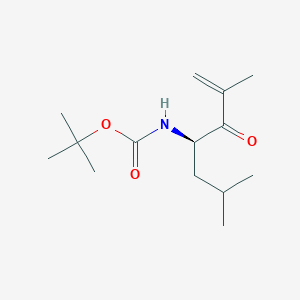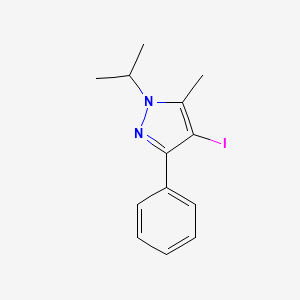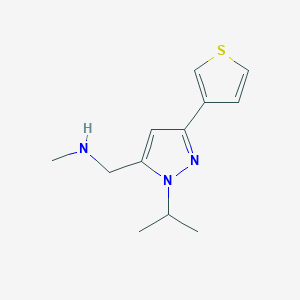
1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and an isopropyl group
Méthodes De Préparation
The synthesis of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the isopropyl group. The final step involves the methylation of the amine group.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the thiophene ring via cross-coupling reactions such as Suzuki or Stille coupling.
Step 3: Alkylation to introduce the isopropyl group.
Step 4: Methylation of the amine group using methylating agents like methyl iodide.
-
Industrial Production Methods
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine group.
-
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
-
Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydropyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used in drug discovery and development as a lead compound.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may target enzymes or receptors involved in various biological processes.
- Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- The compound may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway.
- It may also influence metabolic pathways and gene expression.
Comparaison Avec Des Composés Similaires
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: Similar in structure but differs in the presence of a urea group instead of a pyrazole ring.
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: Lacks the N-methylmethanamine group, leading to different chemical properties and reactivity.
-
Uniqueness
- The presence of both the thiophene and pyrazole rings, along with the isopropyl and N-methylmethanamine groups, gives the compound unique chemical and biological properties.
- Its specific structure allows for diverse chemical reactions and potential applications in various fields.
Propriétés
Formule moléculaire |
C12H17N3S |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
N-methyl-1-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)15-11(7-13-3)6-12(14-15)10-4-5-16-8-10/h4-6,8-9,13H,7H2,1-3H3 |
Clé InChI |
XTCRHUPAVXJLNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


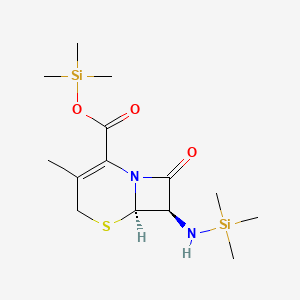
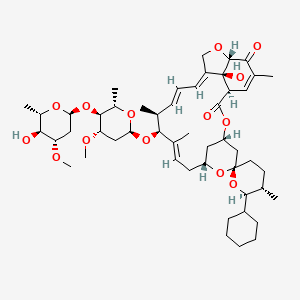
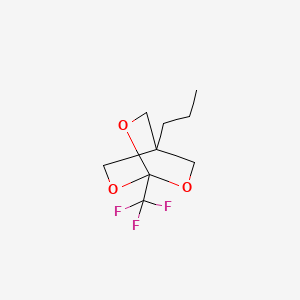
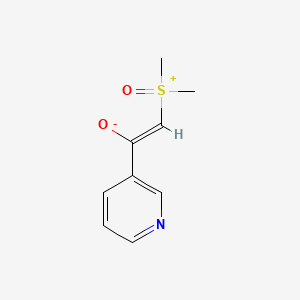
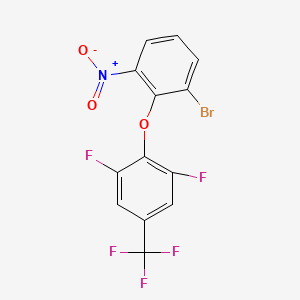
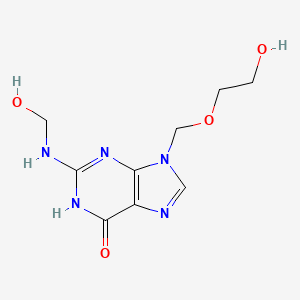
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)

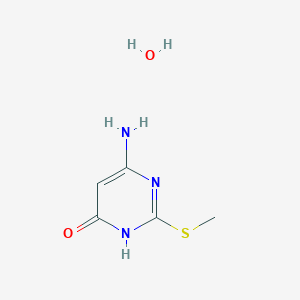
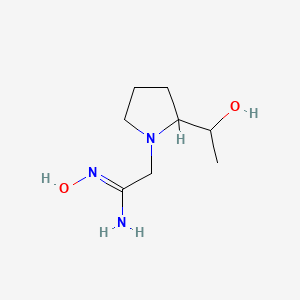
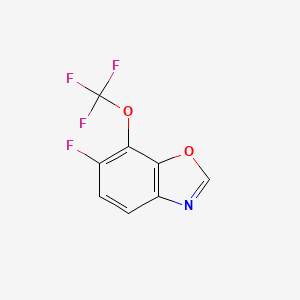
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
